Field: Green Chemistry
Application Summary: 8-Bromoxanthine is used in the synthesis of 8-substituted xanthines and substituted pyrimidopteridine-2,4,6,8-tetraones via microwave-assisted reactions . These heterocycles are biologically relevant scaffolds .
Methods of Application: The synthesis involves the reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems, assisted by controlled microwave irradiation .
Results: The method provides a simple and efficient one-step synthesis of these compounds, with high EcoScale and yields .
Field: Medicinal Chemistry
Application Summary: 8-Bromoxanthine is used as a precursor molecule in the synthesis of 1,3,8-tri substituted xanthine derivatives, which are potential inhibitors of Phosphodiesterase 9A .
Methods of Application: Two synthesis routes have been developed, exploiting the reactivity pattern of the three –NH groups at N 1, N 3 and N 7 position of xanthine . Selective protection and selective deprotection at N 3 and/or N 7 sites of xanthine were key strategies for developing the synthesis schemes .
Results: Eight newly synthesized compounds were evaluated for their biological activity against Phosphodiesterase 9A. All the compounds were found to be promising inhibitors .
Field: Organic Chemistry
Application Summary: 8-Bromoxanthine is used in the synthesis of 1,3-dialkylxanthine derivatives with fused oxazole, oxazine and oxazepine rings .
Methods of Application: The target compounds are prepared by the reaction of 8-bromopurinedione with oxiranes in pyridine .
Results: This method provides a convenient way to synthesize these complex polycyclic systems .
Field: Biochemistry
Application Summary: 8-Bromoxanthine has been examined as an inhibitor of xanthine oxidase .
Methods of Application: The inhibition of xanthine oxidase by 8-bromoxanthine was examined to determine the nature of interaction of purines with the active site of the enzyme .
Results: It was found that 8-bromoxanthine is an inhibitor of xanthine oxidase with a Ki of approximately 400 p . The inhibition is uncompetitive with respect to xanthine .
Application Summary: 8-Bromoxanthine is used as a precursor molecule in the synthesis of 1,3,8-tri substituted xanthine derivatives .
Results: Eight newly synthesized compounds were evaluated for their biological activity. All the compounds were found to be promising inhibitors .
Application Summary: 8-Bromoxanthine is used in the synthesis of 8-substituted xanthines via microwave-assisted reactions . These xanthines are biologically relevant scaffolds .
8-Bromoxanthine is a chemical compound with the molecular formula CHBrNO and a CAS number of 10357-68-3. It is classified as a derivative of xanthine, a purine base found in various biological systems. The compound features a bromine atom at the 8-position of the xanthine structure, which contributes to its unique chemical properties and potential biological activities. Its structure can be represented as follows:
textO ||C1--N--C2| |C3--C4--Br| |N5 C6| |O7 N8
The biological activity of 8-Bromoxanthine has been studied extensively, particularly regarding its role as an inhibitor of xanthine oxidase. Key findings include:
The synthesis of 8-Bromoxanthine can be achieved through various chemical methods, including:
8-Bromoxanthine has several applications in both research and potential therapeutic contexts:
Research has focused on understanding how 8-Bromoxanthine interacts with various biological targets:
Several compounds are structurally or functionally similar to 8-Bromoxanthine. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Caffeine | Yes | Stimulant | Methylated derivative of xanthine |
Theobromine | Yes | Stimulant | Contains two methyl groups |
8-Bromocaffeine | Yes | Radiosensitizer | Used in cancer treatment |
Allopurinol | No | Xanthine oxidase inhibitor | Structural analog without bromination |
8-Bromoxanthine stands out due to its specific bromination at the 8-position, which enhances its inhibitory effect on xanthine oxidase compared to other similar compounds.